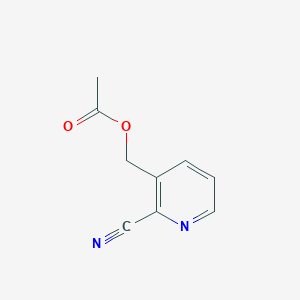![molecular formula C23H29IO5 B166311 (Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid CAS No. 128719-90-4](/img/structure/B166311.png)
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Vue d'ensemble
Description
I-BOP is a potent agonist of TP receptor-mediated platelet aggregation and vascular smooth muscle contraction. I-BOP induces human platelet aggregation with EC50 values of 0.34 nM and 0.174 nM at pH 7.4 and pH 6.0, respectively.
Applications De Recherche Scientifique
Agonist of TP Receptor-Mediated Platelet Aggregation
I-BOP is a potent agonist of TP receptor-mediated platelet aggregation . It induces human platelet aggregation with EC50 values of 0.34 nM and 0.174 nM at pH 7.4 and pH 6.0, respectively . This makes it a valuable tool in the study of platelet function and blood clotting disorders.
Vascular Smooth Muscle Contraction
In addition to its effects on platelets, I-BOP also plays a role in the contraction of vascular smooth muscle . This property is important in the regulation of blood pressure and blood flow, and can be relevant in the study of cardiovascular diseases.
Lipid Biochemistry
I-BOP is also involved in lipid biochemistry . It can be used in the study of lipid metabolism and related diseases, such as atherosclerosis and metabolic syndrome.
Cyclooxygenase Pathway
The cyclooxygenase pathway is another area where I-BOP has significant effects . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain. Therefore, I-BOP can be used in the study of inflammatory diseases and pain management.
Cardiovascular System
Given its effects on platelet aggregation and vascular smooth muscle contraction, I-BOP is naturally involved in the cardiovascular system . It can be used in the study of various cardiovascular diseases, including hypertension, heart disease, and stroke.
Blood Coagulation & Hemostasis
I-BOP’s role as an agonist of TP receptor-mediated platelet aggregation makes it relevant in the study of blood coagulation and hemostasis . It can be used in research related to bleeding disorders, thrombosis, and other conditions related to blood clotting.
Mécanisme D'action
Target of Action
I-BOP, also known as (Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid, is an agonist for the thromboxane A2 receptor (TP) . The TP receptor plays a crucial role in platelet aggregation and vascular smooth muscle contraction .
Mode of Action
I-BOP interacts with the TP receptor, promoting proliferation through the activation of the PI3K pathway in vascular smooth muscle . This interaction leads to the activation of the MAP kinase and stimulates tyrosine phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by I-BOP is the PI3K signaling pathway . Activation of this pathway promotes cell proliferation. Additionally, I-BOP has a dose-dependent biphasic effect on the excitatory postsynaptic potential (e.p.s.p.) in hippocampal neurons .
Result of Action
I-BOP’s activation of the TP receptor and subsequent stimulation of the PI3K pathway leads to increased cell proliferation in vascular smooth muscle . Additionally, it has a dose-dependent biphasic effect on the excitatory postsynaptic potential (e.p.s.p.) in hippocampal neurons . At low concentrations, it enhances synaptic transmission by increasing neurotransmitter release. At high concentrations, it inhibits excitatory synaptic transmission through the reduction of membrane input resistance .
Propriétés
IUPAC Name |
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMSCHBODMWON-HBHIRWTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29IO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of I-BOP?
A1: I-BOP primarily targets the Thromboxane A2 receptor (TP) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of I-BOP binding to TP?
A2: I-BOP binding to TP initiates a cascade of signaling events, including:
- Activation of phospholipase C (PLC): Leading to increased phosphoinositide (PI) turnover and intracellular calcium mobilization [, ].
- Activation of protein kinase C (PKC): Implicated in receptor phosphorylation and desensitization [, ].
- Activation of the extracellular signal-regulated kinase (ERK) pathway: Involved in cell proliferation and transformation [, ].
- Activation of YAP/TAZ proteins: Key downstream effectors of the Hippo signaling pathway, promoting VSMC migration and proliferation [].
- Induction of Nurr1 expression: An orphan nuclear receptor implicated in cell proliferation, differentiation, and apoptosis [].
- Increased expression of matrix metalloproteinases (MMPs): Contributing to cancer cell invasion [].
- Induction of monocyte chemoattractant protein-1 (MCP-1) expression: Facilitating macrophage recruitment and promoting cancer cell invasion [].
Q3: Does I-BOP interact with other targets besides TP?
A3: While I-BOP primarily targets TP, some studies suggest potential interactions with other targets. For example, high concentrations of I-BOP have been shown to inhibit platelet aggregation induced by various agents, suggesting potential interactions with the fibrinogen binding site on the platelet GPIIb/IIIa receptor []. Further research is needed to fully elucidate these potential interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






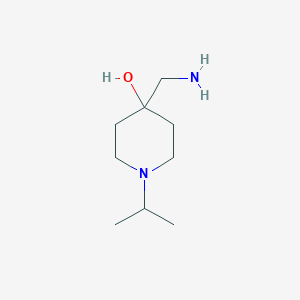
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)
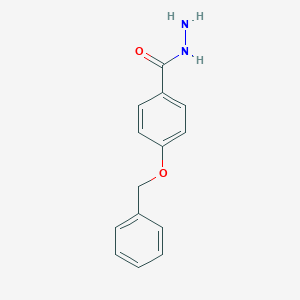


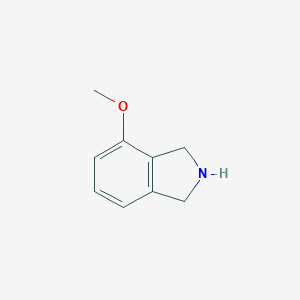
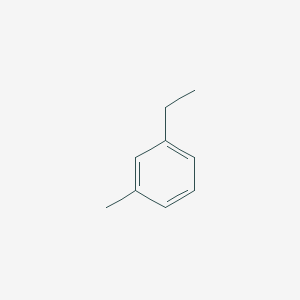

![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
